molecular formula C7H12N2O3 B12893944 (R)-Methyl 1-carbamoylpyrrolidine-2-carboxylate

(R)-Methyl 1-carbamoylpyrrolidine-2-carboxylate

Cat. No.: B12893944
M. Wt: 172.18 g/mol
InChI Key: DEFXOIOJWFBIDH-RXMQYKEDSA-N
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Description

®-Methyl 1-carbamoylpyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The compound’s structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-carbamoylpyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .

Industrial Production Methods

Industrial production methods for pyrrolidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can significantly improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-carbamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 1-carbamoylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound in various scientific research and industrial applications .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl (2R)-1-carbamoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3,(H2,8,11)/t5-/m1/s1

InChI Key

DEFXOIOJWFBIDH-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN1C(=O)N

Canonical SMILES

COC(=O)C1CCCN1C(=O)N

Origin of Product

United States

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